(R)-Methyl 2-amino-3,3-dimethylbutanoate chemical properties
(R)-Methyl 2-amino-3,3-dimethylbutanoate chemical properties
An In-depth Technical Guide to (R)-Methyl 2-amino-3,3-dimethylbutanoate: Properties, Synthesis, and Applications
Abstract
(R)-Methyl 2-amino-3,3-dimethylbutanoate, also known as Methyl D-tert-leucinate, is a non-proteinogenic amino acid ester of significant interest in medicinal chemistry and synthetic organic chemistry. Its sterically demanding tert-butyl group and defined stereochemistry at the α-carbon make it a valuable chiral building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and key applications, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical and Chiral Properties
(R)-Methyl 2-amino-3,3-dimethylbutanoate is the methyl ester of D-tert-leucine, a chiral, non-natural amino acid. The defining feature of this molecule is the bulky tert-butyl group adjacent to the chiral center, which imparts unique conformational constraints and steric properties that are highly sought after in drug design to modulate binding affinity and metabolic stability.
The compound is typically a colorless to light yellow liquid under standard conditions.[1][2] Proper storage requires an inert atmosphere in a freezer at temperatures under -20°C to maintain its integrity.[3][4] The hydrochloride salt of the corresponding (S)-enantiomer is a white solid with a melting point of 183-186°C, suggesting the (R)-enantiomer hydrochloride salt would have a similar melting point.
A critical parameter for any chiral compound is its specific optical rotation. For the related (S)-enantiomer hydrochloride salt, the specific rotation has been reported as +16.5° (c=1, in Methanol). Therefore, the specific rotation for the (R)-enantiomer hydrochloride salt can be expected to be approximately -16.5° under identical conditions, confirming its enantiomeric identity.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | methyl (2R)-2-amino-3,3-dimethylbutanoate | [5] |
| Synonyms | Methyl D-tert-leucinate, 3-Methyl-d-valine methyl ester | [5] |
| CAS Number | 112245-08-6 | [5] |
| Molecular Formula | C₇H₁₅NO₂ | [5] |
| Molecular Weight | 145.20 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | ~69°C @ 16-20 mmHg (for S-enantiomer) | [6][7][8][9] |
| Predicted Density | ~0.957 g/cm³ | [1][2][7] |
| Storage | Store in freezer, under -20°C, inert atmosphere | [3][4] |
| Solubility (HCl Salt) | Slightly soluble in Water, Methanol, DMSO | |
Spectroscopic Profile for Structural Verification
Confirmation of the structure and purity of (R)-Methyl 2-amino-3,3-dimethylbutanoate relies on standard spectroscopic techniques. While specific spectra are proprietary to manufacturers, the expected profile can be reliably predicted.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct, well-resolved signals. A sharp singlet integrating to nine protons (9H) around δ 1.0 ppm would correspond to the magnetically equivalent protons of the tert-butyl group. A singlet integrating to three protons (3H) around δ 3.7 ppm would represent the methyl ester protons. The α-proton, adjacent to the amine and ester, would appear as a singlet or a narrow multiplet around δ 3.5-3.8 ppm. The two protons of the primary amine (NH₂) would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
-
¹³C NMR (Carbon NMR): The carbon spectrum would show the carbonyl carbon of the ester at the downfield end (~175 ppm). The quaternary carbon of the tert-butyl group would appear around 34 ppm, and the methyl carbons of the tert-butyl group would resonate around 27 ppm. The α-carbon would be observed around 60 ppm, and the methyl ester carbon around 52 ppm.
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The ESI-MS spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 146.1.
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretch of the primary amine (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1735-1750 cm⁻¹), and C-H stretches of the aliphatic groups.
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure non-natural amino acids like D-tert-leucine and its esters is a critical task in synthetic chemistry. The primary challenge is the precise control of the stereocenter at the α-carbon. Asymmetric synthesis is the preferred approach over classical resolution for achieving high enantiomeric purity efficiently.
One established strategy involves the use of chiral auxiliaries or asymmetric catalysis. A conceptual workflow for producing such a chiral amino ester is outlined below. This often begins with establishing the stereocenter on a precursor molecule, followed by functional group manipulations.
Caption: Conceptual workflow for the asymmetric synthesis of (R)-Methyl 2-amino-3,3-dimethylbutanoate.
Chemical Reactivity and Synthetic Utility
The synthetic utility of (R)-Methyl 2-amino-3,3-dimethylbutanoate stems from its two primary functional groups: the primary amine and the methyl ester.
Reactions at the Amino Group
The primary amine is a nucleophilic center and readily undergoes standard transformations, most notably acylation to form amides. A crucial reaction for its use in peptide synthesis or as a building block is N-Boc protection , where the amine is reacted with di-tert-butyl dicarbonate (Boc₂O) to form a tert-butoxycarbonyl (Boc) protected intermediate. This protecting group strategy is fundamental in modern organic synthesis as it renders the amine unreactive under a wide range of conditions, allowing for selective modification of other parts of the molecule.[10]
Caption: Typical synthetic sequence utilizing (R)-Methyl 2-amino-3,3-dimethylbutanoate as a chiral synthon.
Reactions at the Ester Group
The methyl ester can undergo hydrolysis under basic (saponification) or acidic conditions to yield the corresponding carboxylic acid, (R)-2-amino-3,3-dimethylbutanoic acid. It can also be reduced, for example with lithium aluminum hydride (LiAlH₄), to the corresponding chiral amino alcohol.
Applications in Drug Development
Chiral, non-natural amino acids are foundational components in modern medicinal chemistry. The incorporation of the D-tert-leucine scaffold can offer significant advantages:
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Increased Metabolic Stability: The bulky tert-butyl group can act as a steric shield, hindering enzymatic degradation (e.g., by proteases) near the amide bond, thereby increasing the in vivo half-life of a drug.
-
Conformational Rigidity: The steric hindrance of the tert-butyl group restricts bond rotation, which can lock the molecule into a specific, biologically active conformation, leading to higher binding affinity and selectivity for its target.
-
Improved Pharmacokinetic Properties: The lipophilic nature of the tert-butyl group can enhance membrane permeability and oral bioavailability.
A prominent example illustrating the importance of related chiral amino-acid-derived synthons is the synthesis of Remdesivir , an antiviral drug used in the treatment of COVID-19.[11] While Remdesivir itself is synthesized from a phosphoramidate derived from L-alanine, its complex synthesis highlights the critical role that enantiomerically pure amino acid derivatives play in constructing the chiral centers of modern pharmaceuticals.[1][3][12][13][14][15] The synthesis of such drugs is a multi-step process where each chiral building block must be of high enantiomeric purity to ensure the final product is the correct, biologically active stereoisomer.[11]
Experimental Protocol: N-Boc Protection
This protocol describes a standard procedure for the N-Boc protection of (R)-Methyl 2-amino-3,3-dimethylbutanoate, a common first step for its use as a building block.
Materials:
-
(R)-Methyl 2-amino-3,3-dimethylbutanoate (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-Methyl 2-amino-3,3-dimethylbutanoate (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.5 eq) to the solution and cool the flask to 0°C in an ice bath.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM.
-
Add the Boc₂O solution dropwise to the stirred, cooled amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, (R)-Methyl 2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoate, can be purified by flash column chromatography on silica gel if necessary.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed. Based on data for the racemic compound and its hydrochloride salt, (R)-Methyl 2-amino-3,3-dimethylbutanoate should be handled in a well-ventilated area or a chemical fume hood.[2][12] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.
-
Hazard Statements (inferred from related compounds): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12]
-
Storage: Keep container tightly sealed in a dry and well-ventilated place. Store under an inert atmosphere and keep refrigerated or frozen (-20°C) for long-term stability.[3][4]
Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before use.
Conclusion
(R)-Methyl 2-amino-3,3-dimethylbutanoate is more than a simple amino acid derivative; it is a specialized tool for the modern synthetic chemist. Its unique steric profile and defined stereochemistry provide a reliable and powerful building block for creating novel molecules with tailored properties. For professionals in drug discovery and development, understanding the properties and reactivity of such chiral synthons is fundamental to designing the next generation of therapeutic agents.
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